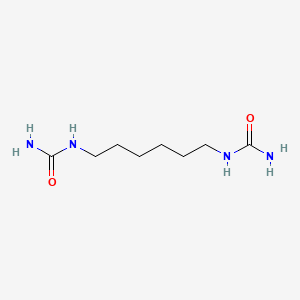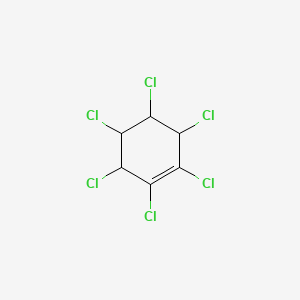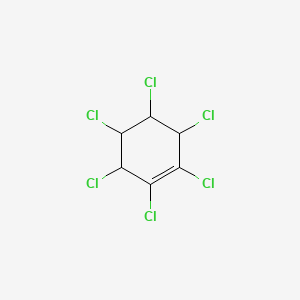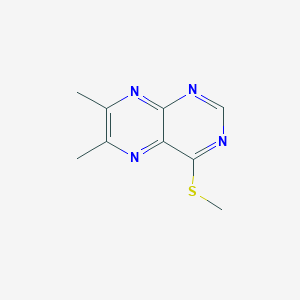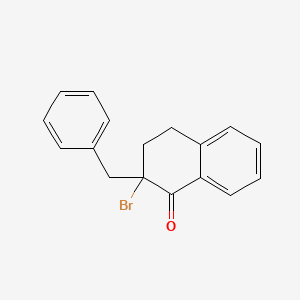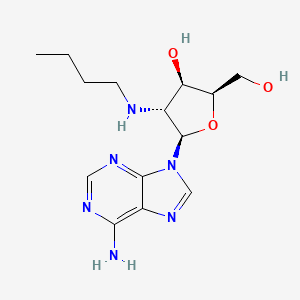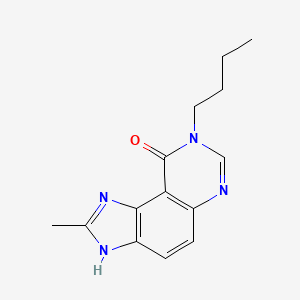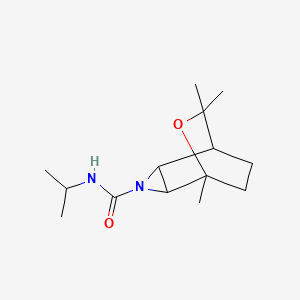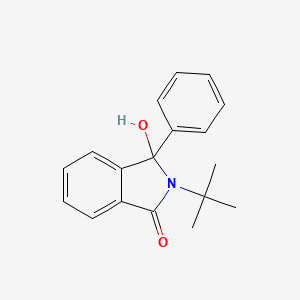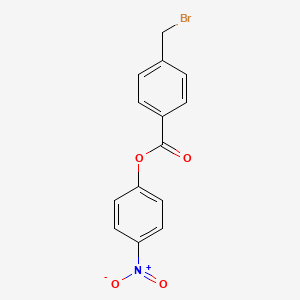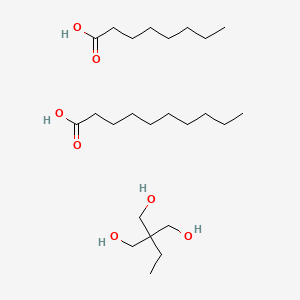
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7 and an average mass of 450.650 Da . . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves esterification reactions. The primary reactants include decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate enzyme activity and alter membrane fluidity, affecting various cellular processes. Molecular targets include enzymes involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Caprylic acid: Similar in structure but with shorter carbon chains.
Capric acid: Another similar compound with a different chain length.
Trimethylolpropane esters: A broader category that includes various esters of trimethylolpropane with different fatty acids.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and octanoic acid. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various industries .
Properties
CAS No. |
93384-77-1 |
|---|---|
Molecular Formula |
C24H50O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


